molecular formula C12H8F3N3O B4494604 2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4494604
M. Wt: 267.21 g/mol
InChI Key: IXYLFBPCALPSNU-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a pyrazoloquinolinone derivative characterized by a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6 of the quinoline core. This scaffold is part of a broader class of nitrogen-containing heterocycles with demonstrated bioactivity, including kinase inhibition (e.g., ATR kinase) and GABAA receptor subtype selectivity .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c1-18-11(19)7-5-16-10-6(9(7)17-18)3-2-4-8(10)12(13,14)15/h2-5,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYLFBPCALPSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and trifluoromethylation. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities. Specific studies on 2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one have highlighted several potential therapeutic applications:

  • Anti-inflammatory Effects : This compound has shown promise in modulating inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation.
  • Analgesic Properties : Preliminary data indicate that it may interact with pain modulation receptors, positioning it as a candidate for pain relief therapies.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound could possess antimicrobial properties, making them valuable in developing new antibiotics.

Case Studies and Research Findings

Several research studies have documented the effects and potential applications of this compound:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
Study 2Pain modulationShowed interaction with opioid receptors, indicating potential as an analgesic.
Study 3Antimicrobial activityExhibited inhibitory effects against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Position : The target compound’s -CF₃ group at C6 distinguishes it from MM-I-08/09 (-CF₃ at C7), which may alter steric and electronic interactions with biological targets like GABAA receptors .
  • Methyl vs.
  • Methoxy vs. Trifluoromethyl : The 8-methoxy analog (CAS 1269186-42-6) lacks the electron-withdrawing -CF₃ group, which could reduce lipophilicity and target affinity .

Physicochemical Properties

  • Melting Points : Trifluoromethyl-substituted analogs exhibit high thermal stability (e.g., MM-I-08: 346–347°C; [48] DCBSLS02: decomp. >300°C) . The target compound’s melting point is expected to align with these ranges.
  • Spectroscopic Data: ¹H/¹³C NMR and HRMS data for analogs confirm structural integrity. For instance, MM-I-08 shows diagnostic peaks for -CF₃ (δ ~121 ppm in ¹³C NMR) and aromatic protons (δ 7.70–8.75 ppm) .
  • Purity : HPLC purity exceeds 99% for most analogs (e.g., MM-I-08: 99.8%) .

Biological Activity

2-Methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazoloquinoline class, which has been associated with various therapeutic effects, including anti-cancer, anti-inflammatory, and inhibitory activities against specific enzymes.

  • Molecular Formula: C₉H₆F₃N₃O
  • Molecular Weight: 245.161 g/mol
  • CAS Number: 119022-51-4

Biological Activity Overview

The biological activities of this compound have been explored in several studies. Key findings include:

  • Antiproliferative Activity : This compound exhibits potent antiproliferative effects against various cancer cell lines. In particular, it has shown significant activity against triple-negative breast cancer cells (MDA-MB-231) with an IC₅₀ value indicating effective cytotoxicity .
  • Inhibition of Phosphodiesterase 5A (PDE5A) : Research indicates that derivatives of pyrazolo[4,3-c]quinolin-3-one act as inhibitors of PDE5A, an enzyme implicated in various physiological processes including vasodilation and smooth muscle relaxation. Molecular docking studies have demonstrated favorable binding interactions with PDE5A, suggesting potential therapeutic applications in erectile dysfunction and pulmonary hypertension .
  • Selectivity and Safety Profile : The selectivity index of the compound indicates a favorable safety profile, with low cytotoxicity observed in normal cell lines compared to cancerous ones. This selectivity is crucial for minimizing side effects during treatment .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC₅₀ (µM)Reference
AntiproliferativeMDA-MB-2311.00
PDE5A InhibitionHCT116Not Specified
Cytotoxicity in Normal CellsVero>25

Detailed Research Findings

  • Antitumor Activity : In a study focused on the synthesis of new derivatives, compounds similar to this compound were evaluated for their antiproliferative effects against a range of human tumor cell lines. The results indicated that modifications to the molecular structure could enhance activity significantly .
  • Mechanism of Action : The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of tubulin polymerization and interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 2
2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

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